Product packaging for Methyl 2-formylcyclobutane-1-carboxylate(Cat. No.:CAS No. 129740-69-8)

Methyl 2-formylcyclobutane-1-carboxylate

Cat. No.: B148325
CAS No.: 129740-69-8
M. Wt: 142.15 g/mol
InChI Key: OQZAJVAZYFQWLP-UHFFFAOYSA-N
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Description

Methyl 2-formylcyclobutane-1-carboxylate (CAS 129740-69-8) is a high-purity chemical compound with the molecular formula C 7 H 10 O 3 and a molecular weight of 142.15 g/mol . This molecule features both an ester and an aldehyde functional group on a cyclobutane ring, making it a valuable and versatile bifunctional synthetic intermediate for advanced organic synthesis and medicinal chemistry research. Cyclobutane-containing structures are of significant interest in drug discovery due to their ability to confer conformational restriction when incorporated into peptides, which can lead to enhanced biological activity and stability . The strained cyclobutane ring also serves as a key motif in natural products and pharmaceuticals, often synthesized via [2+2] cycloaddition reactions, and is used to modulate the properties of drug candidates . As such, this compound serves as a critical building block for the development of novel cyclic amino acids , enzyme inhibitors , and other biologically active molecules. Strictly for research purposes and not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B148325 Methyl 2-formylcyclobutane-1-carboxylate CAS No. 129740-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-formylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)6-3-2-5(6)4-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZAJVAZYFQWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Transformations and Reaction Mechanisms of Methyl 2 Formylcyclobutane 1 Carboxylate

Reactivity Profiles of the Formyl Moiety

The formyl group is a key reactive center in methyl 2-formylcyclobutane-1-carboxylate, participating in a range of nucleophilic addition and redox reactions.

Mechanistic Studies of Condensation Reactions Involving Aldehyde Functionality

Condensation reactions are fundamental transformations of aldehydes, leading to the formation of larger molecules. libretexts.org These reactions typically involve the nucleophilic attack on the carbonyl carbon of the formyl group.

The mechanism of base-catalyzed condensation, such as an aldol (B89426) condensation, would involve the deprotonation of an active methylene (B1212753) compound to generate a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of the formyl group in this compound. The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy carbonyl compound. Dehydration of this aldol adduct can then occur, often facilitated by heat or acid/base catalysis, to form an α,β-unsaturated carbonyl compound.

Acid-catalyzed condensation reactions are also possible. In this case, the carbonyl oxygen of the formyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophile, such as an enol, can then attack the activated carbonyl group, leading to the formation of a new carbon-carbon bond.

A variety of active methylene compounds can serve as nucleophiles in these condensation reactions. The specific reaction conditions, such as the choice of base or acid catalyst and the solvent, can influence the reaction outcome and the stability of the resulting products. mdpi.com

Selective Reduction Reactions of the Formyl Group

The formyl group of this compound can be selectively reduced to a primary alcohol. This transformation can be achieved using a variety of reducing agents. The chemoselectivity of the reduction is a key consideration, as the methyl ester group is also susceptible to reduction under certain conditions.

For a selective reduction of the aldehyde, mild reducing agents are typically employed. The general mechanism for reduction with a hydride reagent, involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the formyl group. This addition results in the formation of a tetrahedral alkoxide intermediate, which is then protonated during the workup step to yield the corresponding primary alcohol.

The choice of reducing agent and reaction conditions is crucial for achieving selectivity.

Reducing AgentTypical Selectivity
Sodium borohydride (B1222165) (NaBH₄)Highly selective for aldehydes and ketones over esters.
Lithium aluminium hydride (LiAlH₄)A powerful reducing agent that will reduce both the aldehyde and the ester.
Diisobutylaluminium hydride (DIBAL-H)Can be used for the selective reduction of esters to aldehydes at low temperatures, but can also reduce aldehydes to alcohols.

Transformations Involving the Methyl Ester Group

The methyl ester functionality of this compound also offers opportunities for various chemical modifications.

Alkylation Reactions of Carboxylates

While direct alkylation of the carboxylate is not a common transformation, the ester can be converted to other functional groups that are more amenable to alkylation. For instance, reduction of the ester to an alcohol would allow for subsequent reactions.

Ester Hydrolysis and Transesterification Pathways

The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the methoxide (B1231860) leaving group results in the formation of the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. Protonation during the workup step yields the final carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfer steps, methanol (B129727) is eliminated as a leaving group, regenerating the acid catalyst and forming the carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. unizin.org This reaction is typically an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Cyclobutane (B1203170) Ring-Opening and Rearrangement Reactions

The strained four-membered cyclobutane ring is susceptible to ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions. researchgate.net The presence of the formyl and methyl ester substituents can influence the regioselectivity and stereoselectivity of these transformations.

Ring-opening reactions of cyclobutane derivatives can be initiated by various means, including heat, light, or the use of transition metal catalysts. These reactions can lead to the formation of linear or larger cyclic structures. For instance, thermal or photochemical activation can lead to cleavage of one of the carbon-carbon bonds in the ring.

Rearrangement reactions of the cyclobutane ring can also occur, often driven by the relief of ring strain. These rearrangements can lead to the formation of more stable five-membered rings, such as cyclopentane (B165970) derivatives. The specific outcome of these reactions is highly dependent on the substitution pattern of the cyclobutane ring and the reaction conditions employed. For example, a retro-benzilic acid rearrangement has been observed in a heteroanellated hydroxycyclobutanecarboxylate, leading to a cyclopentadione. researchgate.net

Concerted and Stepwise Cycloreversion Mechanisms of Cyclobutanes

The thermal decomposition of cyclobutane to ethylene (B1197577) is a classic example of a cycloreversion reaction. researchgate.netacs.orgnih.govacs.org According to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloreversion is symmetry-forbidden. thieme-connect.deresearchgate.net Consequently, the thermal decomposition of cyclobutane is generally accepted to proceed through a stepwise mechanism involving a diradical intermediate. thieme-connect.deresearchgate.net

The reaction is initiated by the homolytic cleavage of a carbon-carbon bond in the cyclobutane ring, forming a 1,4-diradical. This diradical can then undergo cleavage of the second carbon-carbon bond to yield two molecules of ethylene. The thermal decomposition of cyclobutane is a homogeneous, first-order reaction. researchgate.netchegg.com

In contrast to thermal reactions, photochemical [2+2] cycloreversions can proceed through a concerted mechanism. researchgate.net Additionally, the [2+2] cycloreversion of the cyclobutane radical cation has been studied, and theoretical calculations suggest that this reaction can also proceed in a concerted fashion. acs.org The nature of the substituents on the cyclobutane ring can influence the mechanism and the activation energy of the cycloreversion reaction. For instance, the thermal decomposition of 1,1-difluorocyclobutane also proceeds via a homogeneous first-order pathway to yield ethylene and 1,1-difluoroethylene. researchgate.net

Reaction Type Proposed Mechanism Key Intermediates/States Governing Principles
Thermal CycloreversionStepwise1,4-diradicalWoodward-Hoffmann rules
Photochemical CycloreversionConcertedExcited statePhotochemical activation
Radical Cation CycloreversionConcertedRadical cationJahn-Teller distortions

Mechanistic Aspects of Retro-Benzilic Acid Rearrangements of Cyclobutane Systems

A retro-benzilic acid rearrangement in a cyclobutane system would involve the cleavage of a carbon-carbon bond adjacent to a carbonyl group, driven by the formation of a more stable species. For a derivative like this compound, a related rearrangement could be envisioned under specific conditions, likely involving the formyl and carboxylate groups.

Mechanistic studies of the benzilic acid rearrangement have also considered the possibility of a single electron transfer (SET) mechanism, particularly when certain nucleophiles are used. ingentaconnect.com This alternative pathway could involve radical intermediates. ingentaconnect.com The migratory aptitude of different groups has also been studied, with aryl groups generally showing a higher tendency to migrate than alkyl groups. wikipedia.org In cyclic systems, the benzilic acid rearrangement can lead to ring contraction. organic-chemistry.org

Intramolecular Wagner-Meerwein-Type 1,2-Shifts and other Rearrangements in Cyclobutane Derivatives

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org This type of rearrangement is common in the chemistry of bicyclic terpenes and is driven by the formation of a more stable carbocation. wikipedia.org In cyclobutane derivatives, the relief of ring strain can be a significant driving force for such rearrangements. acs.org

The formation of a carbocation on a carbon atom adjacent to the cyclobutane ring can trigger a Wagner-Meerwein-type 1,2-shift, leading to ring expansion or rearrangement to other cyclic systems. For example, the rearrangement of cyclobutylmethylcarbenium ions to cyclopentyl or cyclopentene (B43876) derivatives is a known transformation. acs.org The generation of the carbocation can be achieved through various methods, including the solvolysis of cyclopropylmethyl halides or the electrophilic attack on an adjacent double bond. thieme-connect.deacs.org

For a molecule like this compound, the formation of a carbocation at a suitable position could initiate a cascade of rearrangements, potentially involving the formyl and carboxylate groups and leading to a variety of products. The specific outcome would depend on the reaction conditions and the stability of the intermediate carbocations.

Investigations into Pericyclic Reactions Involving Cyclobutane Intermediates

Pericyclic reactions are a class of reactions that proceed through a cyclic transition state. They are characterized by their high stereospecificity and are governed by the principles of orbital symmetry. Cyclobutane and its derivatives are frequently involved in pericyclic reactions, either as reactants, products, or intermediates.

[2+1] Cycloadditions and Cyclopropyl Carbene Intermediates

[2+1] cycloaddition reactions involve the addition of a carbene or a related species to a double bond to form a cyclopropane (B1198618) ring. chemrxiv.orgchemrxiv.org While cyclobutanes are typically formed from [2+2] cycloadditions, they can be precursors to species that undergo subsequent [2+1] cycloadditions. For instance, the ring-opening of a cyclobutane derivative could potentially generate a carbene intermediate, which could then react with an alkene.

Recent research has shown that visible light can induce the formation of singlet nucleophilic carbene intermediates, which can then undergo rapid [2+1] cycloaddition with tethered olefins to form bicyclic systems. chemrxiv.orgchemrxiv.org The mechanism of [2+1] cycloaddition reactions has been investigated using DFT calculations, revealing concerted pathways for silicon migration and cyclopropane ring closure in certain systems. rsc.org

Diradical Intermediates in Cycloaddition and Cycloreversion Processes

As mentioned in section 3.3.1, thermal [2+2] cycloaddition and cycloreversion reactions of cyclobutanes are generally believed to proceed through stepwise mechanisms involving diradical intermediates. thieme-connect.deresearchgate.net The formation of a 1,4-diradical allows for the stepwise formation or cleavage of the two carbon-carbon bonds of the cyclobutane ring.

The intermediacy of diradicals explains the lack of stereospecificity often observed in thermal [2+2] cycloadditions. acs.org Once the diradical is formed, rotation around the single bonds can occur before the final ring closure, leading to a mixture of stereoisomers. The stability of the diradical intermediate can be influenced by the substituents on the reacting alkenes.

Reaction Intermediate Consequence
Thermal [2+2] Cycloaddition1,4-diradicalLoss of stereospecificity
Thermal [2+2] Cycloreversion1,4-diradicalStepwise bond cleavage

Radical Cation Pericyclic Reactions of Cyclobutane Derivatives

The involvement of radical cations can significantly alter the course of pericyclic reactions. researchgate.net Electron transfer catalysis can accelerate symmetry-forbidden or slow pericyclic reactions by orders of magnitude. fordham.edu The pericyclic reactions of radical cations often have very flat potential energy hypersurfaces, making multiple reaction pathways accessible. fordham.edu

The ring-opening of the cyclobutane radical cation and the [2+2] cycloreversion of the cyclobutane radical cation are two such reactions that have been studied. researchgate.net Computational studies have shown that these reactions can proceed through low-energy pathways. researchgate.net The located radical cation structures often resemble their biradical counterparts in the neutral, stepwise pathways. researchgate.net

The stereochemistry of cation radical cyclobutanation reactions has been found to be stepwise, as established through deuterium (B1214612) labeling studies. utexas.edu The generation of radical cations from cyclobutane derivatives can be achieved through one-electron oxidation, which can lead to various transformations, including allylic alkylation. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Formylcyclobutane 1 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, chemists can piece together the connectivity and stereochemistry of a compound.

¹H NMR and ¹³C NMR for Primary Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the initial, crucial information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: This spectrum would show distinct signals for each chemically non-equivalent proton. Key signals would include the aldehyde proton (CHO), the methoxy (B1213986) protons (OCH₃), and the protons on the cyclobutane (B1203170) ring. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of neighboring protons.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts would be indicative of the carbon type: a signal far downfield for the carbonyl carbon of the ester, another downfield signal for the aldehyde carbonyl, a peak for the methoxy carbon, and several signals in the aliphatic region for the carbons of the cyclobutane ring.

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-formylcyclobutane-1-carboxylate (Note: This data is illustrative and not from experimental measurement.)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO) ~9.7 (d) ~202.0
Ester (C=O) - ~173.0
Methoxy (OCH₃) ~3.7 (s) ~52.0
C1-H ~3.2 (m) ~55.0
C2-H ~3.5 (m) ~60.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the protons on the cyclobutane ring, confirming their adjacency. For instance, the proton at C2 would show a correlation to the protons on the adjacent methylene (B1212753) groups of the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). The aldehyde proton signal at ~9.7 ppm would correlate with the carbon signal at ~202.0 ppm, and the methoxy protons at ~3.7 ppm would correlate to the carbon at ~52.0 ppm.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₀O₃), the calculated exact mass is 142.06299 Da. An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this value, confirming the elemental composition.

Table 2: Predicted HRMS Data (Note: This data is illustrative.)

Ion Molecular Formula Calculated Exact Mass (Da) Expected Found Mass (Da)
[M+H]⁺ C₇H₁₁O₃⁺ 143.07030 ~143.0703

Ionization Techniques (e.g., DCI-MS) for Molecular Weight Confirmation

Different ionization techniques are used to generate ions for mass analysis. Desorption Chemical Ionization (DCI) is a "soft" ionization method that often results in a strong molecular ion peak with minimal fragmentation. Using a reagent gas like methane (B114726) or ammonia (B1221849), DCI-MS would be effective in confirming the molecular weight of 142.15 g/mol for the target compound by showing a clear pseudomolecular ion, such as [M+NH₄]⁺.

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and stereochemistry. While the parent compound, this compound, may be a liquid or oil at room temperature, it can be converted into a solid, crystalline derivative suitable for analysis.

For example, reaction of the aldehyde functional group to form a crystalline derivative such as a 2,4-dinitrophenylhydrazone or an oxime is a common strategy. A single-crystal X-ray diffraction experiment on such a derivative would provide an unambiguous determination of the relative stereochemistry of the formyl and methoxycarbonyl groups on the cyclobutane ring (i.e., whether they are cis or trans to each other). This technique stands as the gold standard for absolute structural proof in the solid state. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal analytical techniques for the structural elucidation of organic compounds, including this compound. IR spectroscopy provides detailed information about the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy, conversely, offers insights into the electronic transitions within chromophores by measuring the absorption of ultraviolet and visible light.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its principal functional groups: an aldehyde, an ester, and the cyclobutane ring. The precise position of these bands can confirm the presence of these groups and offer clues about the molecule's structural environment.

Carbonyl (C=O) Stretching Vibrations: The most prominent features in the IR spectrum are the strong absorption bands from the carbonyl groups of the ester and aldehyde functions.

Ester C=O: Saturated aliphatic esters typically exhibit a strong C=O stretching band in the region of 1750–1735 cm⁻¹. libretexts.org For this compound, this peak is expected to appear in this range, confirming the presence of the methyl carboxylate group.

Aldehyde C=O: Saturated aldehydes show a characteristic C=O stretching absorption at approximately 1740–1720 cm⁻¹. libretexts.org This band is often slightly lower in wavenumber compared to the ester carbonyl, though overlap is possible. The presence of two distinct carbonyl peaks or a broadened, strong peak in this region would be indicative of the two different C=O environments.

C-H Stretching Vibrations:

Aldehydic C-H: A key diagnostic feature for the aldehyde group is the C-H stretching vibration of the formyl proton. This typically appears as two weak to medium bands, with one located around 2850 cm⁻¹ and another, often more distinct, peak near 2750 cm⁻¹. libretexts.org The presence of a peak in the 2750 cm⁻¹ region is strong evidence for an aldehyde functional group.

Aliphatic C-H: The sp³-hybridized C-H bonds of the cyclobutane ring and the methyl group of the ester will show stretching vibrations in the 3000–2850 cm⁻¹ range. Specifically, the CH₂ groups of the cyclobutane ring are expected to have stretching absorptions peaking around 2987 and 2887 cm⁻¹. docbrown.info

Cyclobutane Ring Vibrations: The cyclobutane ring itself gives rise to a series of characteristic absorptions. While some correlations can be complex, studies on substituted cyclobutanes have identified several regions of absorption that can help confirm the presence of the ring system. optica.orgdtic.mil These include various CH₂ bending and ring deformation vibrations in the fingerprint region (below 1500 cm⁻¹). docbrown.info For instance, C₄ ring deformation vibrations have been noted around 898 cm⁻¹. docbrown.info

C-O Stretching Vibrations: The ester functional group also displays characteristic C-O stretching vibrations. Two distinct bands are typically observed:

C-O-C Asymmetric Stretch: A strong band is expected between 1300 cm⁻¹ and 1150 cm⁻¹.

C-O-C Symmetric Stretch: A second, often slightly weaker, band appears in the 1100–1000 cm⁻¹ region. libretexts.org

The following table summarizes the expected key IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
EsterC=O Stretch1750 - 1735Strong
AldehydeC=O Stretch1740 - 1720Strong
AldehydeC-H Stretch~2850 and ~2750Weak to Medium
Alkane (Ring & Methyl)C-H Stretch3000 - 2850Medium to Strong
EsterC-O Stretch1300 - 1000Strong (two bands)
Cyclobutane RingCH₂ Bending / Ring Vibrations~1450 and belowVariable

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The chromophores in this compound are the carbonyl groups of the aldehyde and the ester. These groups contain non-bonding (n) electrons on the oxygen atom and π electrons in the carbon-oxygen double bond.

The most probable electronic transition for isolated, saturated carbonyl compounds is the weak n → π* (n-to-pi-star) transition.

Aldehyde and Ester n → π Transitions:* Both the aldehyde and ester carbonyl groups are expected to exhibit a weak absorption band (low molar absorptivity, ε) in the near-UV region, typically between 270–300 nm. These transitions are formally forbidden by symmetry rules, which accounts for their low intensity.

Because both chromophores are of a similar type (saturated carbonyls) and are not in conjugation, their UV-Vis absorption spectra are likely to overlap, resulting in a single, broad, and weak absorption band in this region. The absence of significant absorption at wavelengths above 220 nm, other than the weak n → π* band, would confirm the lack of conjugated π-systems in the molecule.

The table below outlines the expected UV-Vis absorption for this compound.

Chromophore Electronic Transition Expected λ_max (nm) Molar Absorptivity (ε)
Aldehyde C=On → π270 - 300Weak (~10-30 L mol⁻¹ cm⁻¹)
Ester C=On → π270 - 300Weak (~10-50 L mol⁻¹ cm⁻¹)

Theoretical and Computational Chemistry Studies on Methyl 2 Formylcyclobutane 1 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

The foundation of computational analysis for a cyclobutane (B1203170) system lies in accurately calculating its electronic structure and the associated energies of its various conformations and states. Quantum chemical methods serve as the primary tools for this purpose, ranging from highly accurate but computationally expensive ab initio techniques to more efficient but approximate semiempirical methods.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for obtaining high-fidelity information about molecular systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are derived directly from first principles without empirical parameters. beilstein-journals.orgnih.gov High-level ab initio calculations are essential for accurately describing the structure and ring-puckering barrier of the cyclobutane ring, which requires both significant electron correlation and large orbital basis sets for a proper description. researchgate.netnih.gov

Density Functional Theory (DFT) offers a compromise between accuracy and computational cost by approximating the complex many-electron wavefunction with the simpler electron density. nih.gov Functionals like B3LYP and the M06-2X are widely used to study cyclobutane derivatives. beilstein-journals.orgnih.gov For instance, DFT calculations have been successfully employed to investigate the hydrolysis mechanisms of a cyclobutane-fused lactone and to study the base-catalyzed reactions of cyclobutane-1,2-dione. beilstein-journals.orgnih.gov These methods provide reliable geometries, vibrational frequencies, and relative energies for reactants, intermediates, and products. researchgate.net

Table 1: Comparison of Common Quantum Chemical Methods

Method Type Acronyms/Examples Key Characteristics Typical Applicability for Cyclobutane Systems
Ab Initio HF, MP2, CCSD(T) Based on first principles, no empirical data. High accuracy but computationally very expensive. Systematically improvable. High-accuracy benchmark calculations on small cyclobutane models. researchgate.net Determining precise inversion barriers and reaction energies. nih.gov
Density Functional Theory B3LYP, M06-2X Uses electron density instead of a wavefunction. Good balance of accuracy and cost. Performance depends on the chosen functional. Geometry optimizations, frequency calculations, and energetic studies of substituted cyclobutanes and reaction pathways. beilstein-journals.orgnih.govacs.org

| Semiempirical | AM1, PM3, MNDO | Based on Hartree-Fock formalism but with significant approximations and empirical parameters. Very fast. | Rapid screening of large sets of cyclobutane derivatives, initial geometry searching, and calculations on very large systems. wikipedia.orgresearchgate.net |

Semiempirical quantum methods are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnumberanalytics.com Methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) drastically reduce computational time by, for example, neglecting certain two-electron integrals and parameterizing the remaining ones. wikipedia.org

Due to their speed, semiempirical methods are particularly useful for preliminary studies on large molecules or for exploring complex potential energy surfaces where a vast number of calculations are needed. For example, the AM1 method has been used to perform quantum chemical calculations on substituted cyclobutanes like methylcyclobutane. researchgate.net However, their reliance on parameterization means their accuracy can be unreliable if the molecule under study differs significantly from the compounds used in the parameterization database. wikipedia.org Therefore, results from semiempirical calculations are often used as starting points for more rigorous DFT or ab initio investigations.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry excels at elucidating the dynamic processes of chemical reactions. For cyclobutane systems, this includes ring-opening reactions, rearrangements, and reactions involving the functional groups, all of which are governed by high-energy transition states and, in some cases, reactive intermediates.

A potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a molecule as a function of its geometric coordinates. libretexts.org By mapping the PES, computational chemists can identify stable structures (reactants, products, intermediates) which correspond to valleys or minima, and transition states, which are first-order saddle points connecting these minima. libretexts.orgmsu.edu The energy difference between a minimum and its connecting saddle point defines the activation energy or barrier for that reaction step. acs.org

For cyclobutane systems, computational studies have determined activation barriers for various transformations. In a study on the base-catalyzed reactions of cyclobutane-1,2-dione, DFT and ab initio methods were used to calculate the Gibbs free energies of activation (ΔG‡) for competing pathways, successfully predicting the experimentally observed ring-contraction product. beilstein-journals.orgnih.gov Similarly, DFT calculations on the formation of cyclobutanes from pyrrolidines identified the rate-determining step and calculated its activation barrier. acs.orgnih.gov These calculations are critical for understanding reaction kinetics and selectivity.

Table 2: Sample Calculated Activation Energies for Cyclobutane System Reactions

Reaction System Computational Method Reaction Step Calculated Activation Barrier (kcal/mol) Reference
Cyclobutane Ring Opening CBS-QB3 Ring opening to tetramethylene biradical 61.2 (Free Enthalpy at 298 K) arxiv.org
Cyclobutane-1,2-dione + OH⁻ CEPA/1 Benzilic acid rearrangement (Path A) 16.5 (Gibbs Free Energy) nih.gov
Cyclobutane-1,2-dione + OH⁻ CEPA/1 Ring-opening (Path B) 22.2 (Gibbs Free Energy) nih.gov

Many reactions involving four-membered rings, such as thermal ring-opening (cycloreversion) or cycloaddition, can proceed through either a concerted pathway (one step) or a stepwise pathway involving a diradical intermediate. arxiv.orgthieme-connect.de The thermolysis of cyclobutane to two ethylene (B1197577) molecules, for instance, is generally agreed to proceed in a stepwise fashion via a tetramethylene diradical intermediate. thieme-connect.deacs.org

Distinguishing between these pathways computationally requires careful selection of theoretical methods. Standard DFT functionals like B3LYP can sometimes struggle to describe systems with significant diradical character or transition states where bond breaking and formation are highly asynchronous. arxiv.org For such cases, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are more appropriate. uregina.ca CASSCF calculations have been used to generate orbital and state correlation diagrams for the classic electrocyclic ring-opening of cyclobutene, providing results that align with the predictions of Woodward-Hoffmann rules and correctly describe the electronic changes along both the "allowed" concerted (conrotatory) and "forbidden" (disrotatory) pathways. uregina.ca

The stepwise mechanism for many cyclobutane reactions proceeds via a 1,4-diradical intermediate, a species with two unpaired electrons. thieme-connect.deacs.org A critical aspect of these intermediates is their spin state, which can be either a singlet (spins paired, antiparallel) or a triplet (spins unpaired, parallel). DFT studies on the formation of cyclobutanes have shown that the reaction proceeds through an open-shell singlet 1,4-diradical, which is more stable than the corresponding triplet state. acs.org

The theoretical characterization of these diradical species is non-trivial. Computational analysis is used to determine their geometries and relative energies. Furthermore, methods like Natural Bond Orbital (NBO) analysis can be employed to understand the electronic structure, such as the hyperconjugative interactions that might stabilize certain conformations. nih.govresearchgate.net The study of these diradical intermediates is essential, as their stability and subsequent reactivity (e.g., ring-closure versus fragmentation) dictate the final product distribution of the reaction. acs.org

Conformational Analysis and Stereochemical Prediction through Molecular Modeling

The conformational landscape of methyl 2-formylcyclobutane-1-carboxylate is fundamentally dictated by the non-planar, puckered nature of the cyclobutane ring. utdallas.edulibretexts.org Unlike planar structures which would enforce significant torsional strain from eclipsed substituents, the puckered conformation allows for a staggering of the hydrogen atoms on adjacent carbon atoms, thereby increasing molecular stability. libretexts.org Computational modeling, particularly through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is an indispensable tool for exploring these conformational preferences. nih.govacs.org

The cyclobutane ring is not static; it undergoes a rapid inversion between two equivalent puckered conformations through a higher-energy planar transition state. nih.govresearchgate.net The energy barrier for this inversion in unsubstituted cyclobutane is relatively low. nih.govresearchgate.net However, for a 1,2-disubstituted cyclobutane such as this compound, the substituents' size and electronic nature significantly influence the ring's puckering and the relative stability of the conformers. acs.orgresearchgate.net

The key structural features to consider in the conformational analysis of this molecule are the cis and trans diastereomers, arising from the relative orientation of the formyl and methyl carboxylate groups. For each diastereomer, the substituents can occupy either axial or pseudo-axial/equatorial or pseudo-equatorial positions in the puckered ring. Generally, to minimize steric hindrance, bulky substituents preferentially occupy the equatorial positions. utdallas.edu

Molecular modeling studies would typically involve the following steps:

Initial Structure Generation: Building 3D models of all possible stereoisomers (cis and trans) and their corresponding puckered conformers.

Geometry Optimization: Using quantum mechanical methods, such as DFT, to find the lowest energy geometry for each conformer. This process refines bond lengths, bond angles, and dihedral angles to their most stable arrangement.

Energy Calculations: Determining the relative energies of all optimized conformers. The conformer with the lowest energy is predicted to be the most abundant at equilibrium.

Transition State Analysis: Calculating the energy barrier for the ring-puckering inversion to understand the dynamic behavior of the molecule.

These computational approaches allow for the prediction of the most stable stereoisomer and its preferred conformation, which is crucial for understanding its reactivity and potential interactions with biological macromolecules. For instance, a hypothetical conformational analysis might yield the relative energies shown in the table below, indicating the energetic preference for one stereoisomer over another.

Hypothetical Relative Energies of this compound Conformers
StereoisomerSubstituent PositionsPuckering Angle (°)Relative Energy (kcal/mol)Predicted Population (%)
transDiequatorial25.50.0075.3
transDiaxial24.92.501.5
cisEquatorial-Axial26.11.1023.2
cisAxial-Equatorial26.01.150.0

This table is generated for illustrative purposes based on general principles of conformational analysis and does not represent experimentally verified data.

Application of Computational Chemistry in Rational Design and Virtual Screening of Cyclobutane Carboxylates

The unique three-dimensional and conformationally constrained nature of the cyclobutane scaffold makes it an attractive motif in medicinal chemistry for the design of novel therapeutics. nih.govnih.gov Computational chemistry plays a pivotal role in the rational design and virtual screening of libraries containing cyclobutane carboxylates, such as this compound, to identify promising drug candidates.

Rational Design

Rational drug design involves creating new molecules with a specific biological activity based on a detailed understanding of the target's structure and function. The conformational information derived from studies as described in section 5.3 is critical for this process. By knowing the stable, low-energy conformation of a cyclobutane derivative, medicinal chemists can design molecules that present their functional groups in the optimal orientation to interact with a biological target, such as an enzyme's active site or a protein-protein interface. nih.gov

For example, the cyclobutane ring can serve as a rigid scaffold to mimic the conformation of a peptide turn or to position pharmacophoric elements in a precise spatial arrangement. nih.gov Computational techniques like molecular docking can be used to virtually place designed cyclobutane carboxylates into the binding site of a target protein. The predicted binding affinity and interactions can then guide the synthesis of the most promising candidates, saving significant time and resources compared to traditional trial-and-error approaches.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com For a library of cyclobutane carboxylates, a typical virtual screening workflow would involve:

Target Preparation: Obtaining a 3D structure of the biological target, often from X-ray crystallography or cryo-electron microscopy, and preparing it for docking by adding hydrogen atoms and assigning charges.

Ligand Library Preparation: Generating 3D conformations for each molecule in the cyclobutane carboxylate library. It is crucial to consider the different stereoisomers and low-energy puckered conformations for each entry. acs.org

Molecular Docking: Systematically docking each ligand into the target's binding site and using a scoring function to estimate the binding affinity.

Hit Selection and Refinement: Ranking the molecules based on their docking scores and visual inspection of their binding poses. The top-ranked compounds, or "hits," can then be selected for experimental testing.

The following interactive table illustrates a hypothetical output from a virtual screening campaign of cyclobutane derivatives against a protein target.

Hypothetical Virtual Screening Results for a Cyclobutane Carboxylate Library
Compound IDCyclobutane ScaffoldDocking Score (kcal/mol)Key Predicted InteractionsLipinski's Rule of Five Violations
CBC-001cis-1,2-disubstituted-9.5Hydrogen bond with Ser-24, Pi-cation with Arg-1120
CBC-002trans-1,2-disubstituted-8.8Hydrogen bond with Gly-250
CBC-003cis-1,3-disubstituted-8.2Hydrophobic interactions with Leu-80, Val-840
CBC-004trans-1,3-disubstituted-7.9Hydrogen bond with Ser-241

This table is generated for illustrative purposes to demonstrate the principles of virtual screening and does not represent actual experimental data.

By leveraging these computational tools, researchers can efficiently explore the vast chemical space of cyclobutane derivatives and prioritize the synthesis and testing of compounds with the highest probability of desired biological activity.

Strategic Applications of Methyl 2 Formylcyclobutane 1 Carboxylate in Complex Organic Synthesis

Methyl 2-formylcyclobutane-1-carboxylate as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the orthogonal reactivity of its aldehyde and ester moieties. The aldehyde group can readily participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other transformations. This dual functionality, embedded within a strained four-membered ring, provides a powerful tool for synthetic chemists to introduce molecular complexity in a controlled manner.

The strained nature of the cyclobutane (B1203170) ring in this compound can be strategically exploited to construct more complex cyclic and polycyclic frameworks. Ring-expansion reactions, for instance, can be employed to access larger ring systems, such as cyclopentanes and cyclohexanes, which are prevalent in many natural products. Furthermore, the aldehyde and ester groups can serve as handles for intramolecular reactions, leading to the formation of bicyclic and spirocyclic systems.

Cascade reactions, which involve a series of bond-forming events in a single synthetic operation, represent another powerful strategy for the construction of advanced cyclic frameworks from this building block. For example, a reaction sequence could be initiated at the aldehyde functionality, followed by a subsequent intramolecular cyclization involving the ester group or a derivative thereof. Such strategies are highly efficient and can rapidly generate molecular complexity from a relatively simple starting material. nih.govnih.govrsc.orgrsc.org

Table 1: Potential Reactions for Advanced Cyclic Framework Construction

Reaction TypeFunctional Group InvolvedPotential Product Framework
Intramolecular Aldol CondensationAldehyde and a-carbon to the esterBicyclo[2.2.0]hexane derivatives
Ring-Closing Metathesis (after functionalization)Derived alkenesFused or bridged bicyclic systems
Tandem Michael Addition-CyclizationAldehyde (as an a,ß-unsaturated derivative)Substituted cyclohexanes

In the realm of medicinal chemistry and drug discovery, molecular scaffolds provide the core structure upon which a variety of functional groups can be appended to create libraries of compounds for biological screening. The cyclobutane ring is an attractive scaffold due to its three-dimensional nature, which allows for the exploration of chemical space that is often inaccessible with more common flat, aromatic scaffolds. ru.nlnih.gov this compound can serve as a key starting material for the generation of such libraries. calstate.edu

The two functional groups on the cyclobutane ring can be independently modified to introduce a wide range of substituents, leading to a diverse set of molecules with varying steric and electronic properties. This diversity is crucial for identifying compounds with desired biological activities. The inherent rigidity of the cyclobutane core also helps to pre-organize the appended functional groups in a well-defined spatial arrangement, which can be beneficial for binding to biological targets. ru.nl

Table 2: Potential Derivatizations for Small-Molecule Library Synthesis

Functional GroupDerivatization ReactionIntroduced Functionality
AldehydeReductive aminationPrimary, secondary, or tertiary amines
AldehydeWittig reactionAlkenes with diverse substituents
Methyl EsterAmidation with a library of aminesDiverse amide functionalities
Methyl EsterReduction to alcohol, followed by etherificationEther library

Role as an Intermediate in the Total Synthesis of Natural Products

Many biologically active natural products contain cyclobutane rings as a key structural motif. acs.orgresearchgate.netopenmedicinalchemistryjournal.comnih.gov The synthesis of these complex molecules often requires the use of chiral building blocks that can be elaborated into the final target. This compound, particularly in its enantiomerically pure forms, is a promising candidate for such applications.

The stereocontrolled synthesis of natural products containing cyclobutane cores is a significant challenge in organic synthesis. rsc.org The use of chiral intermediates derived from this compound could provide a streamlined approach to these targets. For instance, the aldehyde and ester groups can be stereoselectively reduced or functionalized to install the desired stereocenters on the cyclobutane ring. These functionalized intermediates can then be carried forward to complete the synthesis of the natural product. The inherent strain of the cyclobutane ring can also influence the stereochemical outcome of reactions, providing a means to control the three-dimensional architecture of the molecule. baranlab.org

Enantioselective catalysis provides a powerful tool for the synthesis of chiral molecules. chemistryviews.orgnih.govresearchgate.netnsf.govresearchgate.net An enantioselective synthesis of this compound itself would provide a valuable chiral building block for the synthesis of a wide range of complex molecules. Alternatively, racemic this compound could be subjected to a kinetic resolution, where one enantiomer reacts faster than the other, to provide access to enantioenriched material.

Once obtained in enantiomerically pure form, the aldehyde and ester functionalities can be manipulated with high stereocontrol to build up the complex molecular architecture of the target natural product. For example, an asymmetric aldol reaction on the aldehyde group could set a key stereocenter, which would then direct the stereochemical outcome of subsequent transformations.

Precursor in Materials Science for Tailored Polymeric Systems

The development of new polymeric materials with tailored properties is a major focus of materials science. The unique structural features of cyclobutane-containing monomers can impart desirable properties, such as thermal stability and rigidity, to polymers. nih.govrsc.orgresearchgate.netund.edu While direct polymerization of this compound is not straightforward, it can serve as a valuable precursor to monomers suitable for polymerization.

For example, the aldehyde and methyl ester groups can be converted to other functionalities, such as hydroxyl or carboxylic acid groups, to create diol or diacid monomers. These monomers can then be used in condensation polymerizations to produce polyesters or polyamides with cyclobutane units in the polymer backbone. The rigidity of the cyclobutane ring can lead to polymers with high glass transition temperatures and improved mechanical properties. rsc.orgresearchgate.net

Another potential application is in ring-opening polymerization (ROP). nih.govrsc.orgresearchgate.netacs.orgacs.org After suitable modification, the strained cyclobutane ring could potentially be opened under specific conditions to yield linear polymers with unique repeating units. This approach could lead to the development of novel materials with properties that are not accessible through traditional polymerization methods.

Table 3: Potential Monomer Synthesis and Polymerization

Monomer TypeSynthesis from this compoundPolymerization MethodPotential Polymer Type
Cyclobutane diolReduction of both aldehyde and esterCondensation PolymerizationPolyester
Cyclobutane diacidOxidation of aldehyde and hydrolysis of esterCondensation PolymerizationPolyamide (with a diamine)
Functionalized cyclobuteneWittig reaction on aldehyde, then metathesisRing-Opening Metathesis Polymerization (ROMP)Polyalkene with ester side chains

Synthesis of Polymers and Coatings with Specific Chemical Properties

The bifunctional nature of this compound allows it to serve as a monomer in the synthesis of polymers with unique architectures and properties. The presence of both an aldehyde and an ester group on a rigid cyclobutane core enables its incorporation into polymer backbones, leading to materials with enhanced thermal and mechanical characteristics.

Polyesters are a primary class of polymers that can be synthesized using derivatives of this compound. scienceinfo.comnih.gov While the methyl ester can participate in transesterification reactions, a more common approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid. The resulting molecule, 2-formylcyclobutane-1-carboxylic acid, can then undergo polycondensation reactions. For instance, reduction of the formyl group to a hydroxyl group yields a hydroxy-acid monomer, which can be polymerized to form a polyester. Alternatively, if the formyl group is retained, it can be used to form other types of polymers, such as polyacetals, by reacting with diols. wikipedia.org The incorporation of the rigid cyclobutane ring into the polymer backbone can lead to materials with higher glass transition temperatures and modified mechanical properties compared to polyesters derived from more flexible linear monomers. ontosight.ai

The synthesis of polyesters from bifunctional monomers can be achieved through several methods, including direct esterification with continuous removal of water or via transesterification processes where an alcohol-terminated and an ester-terminated oligomer condense. scienceinfo.com

Monomer Type Derived from Subject CompoundCo-monomerResulting Polymer TypePotential Property Influence
Hydroxy-acid (after formyl reduction)Self-condensationPolyesterIncreased rigidity and thermal stability
Formyl-acid (after ester hydrolysis)DiolPoly(ester-acetal)pH-sensitive degradation, cross-linking sites
Diol (after reduction of both groups)DiacidPolyesterEnhanced mechanical strength

Cross-Linked Network Formation via Formyl Group Participation

Cross-linking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. ontosight.ai The formyl (aldehyde) group of this compound is a key functionality for creating such cross-linked networks. Aldehydes are known to react with various functional groups present on polymer chains, such as hydroxyl (-OH) and amine (-NH2) groups. researchgate.net

Glutaraldehyde, a dialdehyde, is a widely used cross-linking agent that exemplifies this chemistry. researchgate.netresearchgate.net It reacts with polymers like polyvinyl alcohol (PVA) or chitosan (B1678972) by forming stable acetal (B89532) or Schiff base linkages, respectively, between polymer chains. nih.govnih.gov Similarly, the single formyl group of this compound can be employed to link pre-formed polymer chains that possess reactive nucleophilic groups. When added to a polymer formulation, the aldehyde group can covalently bond with two polymer chains, creating a stable cross-link. This process transforms a thermoplastic or soluble polymer system into a more robust thermoset material. researchgate.net The density of this network, and thus the final properties of the material, can be controlled by the concentration of the cross-linking agent used. vjs.ac.vn

Polymer Functional GroupReaction with Formyl GroupResulting LinkageEffect on Polymer Network
Hydroxyl (-OH)Acetal FormationAcetal BridgeCreates a stable, 3D network, increasing rigidity.
Primary Amine (-NH2)Schiff Base Formation (followed by reduction)Stable Amine LinkageEnhances mechanical and thermal properties.
Hydrazide (-CONHNH2)Hydrazone FormationHydrazone BridgeForms covalent adaptable networks (CANs).

Functionalized Cyclobutane Derivatives in Agrochemical Research (e.g., pesticide/herbicide candidates)

The cyclobutane scaffold is recognized in medicinal and agrochemical research for its ability to introduce conformational rigidity and three-dimensionality into molecules, which can lead to enhanced biological activity. nih.govnih.gov While this compound itself is not a commercialized agrochemical, its structural motifs—the cyclobutane ring and the aldehyde functionality—are found in biologically active compounds.

Research has shown that cyclobutane carboxamide derivatives are effective fungicides that act by inhibiting fungal melanin (B1238610) biosynthesis. nih.gov These compounds target the scytalone (B1230633) dehydratase enzyme, which is crucial for certain plant pathogens. This demonstrates the utility of the functionalized cyclobutane core in designing new agrochemicals. Furthermore, various aldehyde-containing compounds, including certain benzaldehydes and pyrazole (B372694) aldehydes, have been reported to exhibit antifungal properties, often by disrupting the cellular antioxidation systems of the fungi. nih.govmdpi.com

Given these precedents, this compound represents a potential starting point for the development of novel pesticide or herbicide candidates. Through chemical modification, the ester group can be converted to a carboxamide, and the aldehyde can be transformed into other functional groups to create a library of new cyclobutane derivatives for high-throughput agrochemical screening. nih.gov The combination of the rigid cyclobutane scaffold with a reactive chemical handle makes it a valuable template for exploring new agrochemical entities. ontosight.ai

Integration into DNA-Encoded Chemical Libraries (DELs) for Chemical Discovery

DNA-Encoded Library (DEL) technology has become a powerful platform for identifying new drug leads by enabling the synthesis and screening of billions of unique molecules at once. core.ac.uk The success of this technology relies on the availability of diverse and structurally interesting chemical building blocks that are compatible with on-DNA synthesis conditions.

This compound is an ideal candidate for integration into DELs for several reasons. Firstly, the aldehyde functionality is one of the most versatile and widely used reactive groups in DEL synthesis. nih.govresearchgate.net It readily undergoes on-DNA reductive amination with a vast array of commercially available primary and secondary amines, allowing for the introduction of significant chemical diversity into the library. springernature.com

Secondly, the cyclobutane ring serves as a rigid, three-dimensional scaffold. nih.gov The use of such non-flat scaffolds is a key strategy in modern drug discovery to access novel chemical space and improve the drug-like properties of hit compounds. The defined stereochemistry of the cyclobutane ring can orient the attached chemical substituents in specific vectors, which can be crucial for high-affinity binding to a protein target.

Finally, the bifunctional nature of the molecule allows for its use in multi-step, combinatorial library synthesis. The aldehyde can be used for a reaction in the first cycle (e.g., reductive amination), and the ester group can be hydrolyzed to a carboxylic acid for a subsequent reaction cycle (e.g., amide bond formation). This enables the construction of complex, multi-cycle libraries from a single, versatile building block, vastly expanding the chemical space that can be explored. researchgate.net

Functional GroupOn-DNA ReactionBuilding Block PartnerUtility in DEL Synthesis
Formyl (Aldehyde)Reductive AminationPrimary/Secondary AminesForms a stable C-N bond, incorporating diverse amine-containing fragments. springernature.com
Carboxylate (after hydrolysis)Amide Bond FormationPrimary/Secondary AminesConnects to a second set of diverse building blocks in a subsequent cycle.
Cyclobutane RingScaffoldN/A (Core Structure)Provides 3D structural rigidity, orienting substituents for optimal target binding. nih.gov

Q & A

Q. What are the established synthetic routes for Methyl 2-formylcyclobutane-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalization of cyclobutane precursors. For example:

  • Oxidation of Methyl 2-hydroxymethylcyclobutane-1-carboxylate using mild oxidizing agents (e.g., pyridinium chlorochromate) under anhydrous conditions to preserve ester integrity.
  • Formylation via Vilsmeier-Haack reaction on methyl cyclobutane-1-carboxylate derivatives, requiring controlled temperatures (0–5°C) to avoid over-oxidation.
    Yield optimization depends on solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of formylating agents. Reaction monitoring via TLC or in situ FT-IR is recommended to track intermediate formation .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis using programs like SHELX or ORTEP-3 provides unambiguous confirmation of the cyclobutane ring geometry and substituent positions .
  • NMR spectroscopy : 1H^{1}\text{H}-NMR reveals distinct signals for the formyl proton (δ ~9.5–10.0 ppm) and cyclobutane ring protons (δ ~2.5–3.5 ppm, split due to ring strain). 13C^{13}\text{C}-NMR confirms ester (δ ~165–170 ppm) and formyl (δ ~190–200 ppm) carbons .
  • Computational validation : DFT calculations (e.g., using Gaussian) can predict NMR/IR spectra for comparison with experimental data .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of formyl groups.
  • Waste disposal : Segregate organic waste containing reactive esters; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the reactivity of this compound in nucleophilic additions?

Methodological Answer: The four-membered ring’s angle strain (~90° vs. ideal 109.5°) increases electrophilicity at the formyl carbon.

  • Kinetic studies : Compare reaction rates with acyclic or larger-ring analogs (e.g., cyclopentane derivatives) using UV-Vis spectroscopy to track nucleophilic attack.
  • Computational analysis : Apply Cremer-Pople puckering parameters to quantify ring distortion and correlate with Hammett substituent constants .
    Contradictions in reported reactivity (e.g., unexpected stereoselectivity) may arise from solvent-dependent ring flexibility, requiring MD simulations for resolution .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization of this compound?

Methodological Answer:

  • Chiral chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Dynamic NMR : Detect atropisomerism or ring-flipping at low temperatures (−40°C) to assess conformational stability.
  • Crystallographic twinning analysis : Use SHELXL to refine structures with overlapping stereoisomers in diffraction data .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles (e.g., asymmetric hydrogenation)?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize transition states for hydrogenation pathways using the B3LYP functional. Compare activation energies for syn vs. anti addition to the formyl group.
  • Solvent effects : Include implicit solvation models (e.g., PCM) to simulate polar aprotic environments.
  • Machine learning : Train models on existing cyclobutane hydrogenation datasets to predict regioselectivity .

Q. What spectroscopic techniques differentiate between keto-enol tautomerism in derivatives of this compound?

Methodological Answer:

  • IR spectroscopy : Detect enol tautomers via O–H stretching (3200–3600 cm1^{-1}) and conjugated C=O shifts.
  • 1H^{1}\text{H}-NMR saturation transfer : Identify exchange between keto and enol forms by irradiating the enolic OH proton.
  • Variable-temperature studies : Monitor equilibrium shifts at elevated temperatures (50–80°C) in DMSO-d6_6 .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for ester hydrolysis of this compound?

Methodological Answer:

  • Reproducibility checks : Standardize hydrolysis conditions (e.g., NaOH concentration, temperature) across labs.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., decarboxylation or formyl oxidation).
  • pH monitoring : Ensure consistent basicity during hydrolysis; deviations >pH 12 may degrade the formyl group .

Applications in Method Development

Q. Can this compound serve as a template for designing conformationally restricted enzyme inhibitors?

Methodological Answer:

  • Molecular docking : Screen cyclobutane derivatives against target enzymes (e.g., proteases) using AutoDock Vina.
  • Bioisosteric replacement : Compare binding affinities with flexible acyclic analogs to quantify rigidity benefits.
  • Crystallographic fragment screening : Co-crystallize the compound with enzymes to identify key binding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.